GFH018

TGF-β signaling Kinase inhibition Potency comparison

GFH018 is a highly selective ATP-competitive TGF-βR1/ALK5 inhibitor (IC₅₀ 40 nM) with >100-fold selectivity over p38α MAP kinase, developed via scaffold hopping. Unlike galunisertib, GFH018 showed zero cardiotoxicity or bleeding events in phase I and achieved a 26.1% ORR combined with toripalimab in nasopharyngeal carcinoma. In murine models, it increased intratumoral CD8+ T cells and reduced Treg frequency by 42%. Researchers requiring clean TGF-β-driven SMAD2/3 signaling readouts without p38α cross-reactivity will find GFH018 the optimal choice. Suitable for in vitro kinase assays, cellular phospho-SMAD studies, and in vivo immuno-oncology models.

Molecular Formula C21H19N7O
Molecular Weight 385.4 g/mol
Cat. No. B12384867
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGFH018
Molecular FormulaC21H19N7O
Molecular Weight385.4 g/mol
Structural Identifiers
SMILESCC1=NC(=CC=C1)C2=NN3CCCC3=C2C4=C(N5C(=NC=N5)C=C4)C=CC(=O)N
InChIInChI=1S/C21H19N7O/c1-13-4-2-5-15(25-13)21-20(17-6-3-11-27(17)26-21)14-7-10-19-23-12-24-28(19)16(14)8-9-18(22)29/h2,4-5,7-10,12H,3,6,11H2,1H3,(H2,22,29)/b9-8+
InChIKeyFSQGWBXWGNWEAV-CMDGGOBGSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





GFH018 TGF-βR1 Inhibitor: Potency, Selectivity, and Clinical Differentiation for Solid Tumor Research


GFH018 is a novel, ATP-competitive inhibitor of transforming growth factor-β receptor I (TGF-βR1/ALK5) with an IC₅₀ of 40 nM in a cell-free kinase assay . Developed via a scaffold-hopping strategy, GFH018 exhibits >100-fold selectivity over the structurally related p38α MAPK off-target [1]. The compound has advanced to phase II clinical trials, where it is being evaluated in combination with the anti-PD-1 antibody toripalimab in patients with advanced solid tumors, including nasopharyngeal carcinoma [2].

Why In-Class TGF-βR1 Inhibitors Cannot Be Directly Substituted: GFH018's Differentiated Safety and Selectivity Profile


TGF-βR1 inhibitors are not interchangeable due to substantial variability in kinase selectivity, potency, and cardiac safety. For example, galunisertib required an intermittent dosing schedule (14 days on/14 days off) to mitigate preclinical cardiac toxicity signals observed in animal models [1]. In contrast, GFH018 demonstrated a favorable safety profile in its first-in-human phase I study, with no dose-limiting toxicities, maximum tolerated dose not reached, and no significant cardiotoxicity or bleeding events reported [2]. These compound-specific differences in off-target liability and tolerability preclude generic substitution and underscore the need for direct, quantitative evaluation when selecting a TGF-βR1 inhibitor for research or clinical development.

Quantitative Differentiation of GFH018 Against Comparator TGF-βR1 Inhibitors


Target Potency: GFH018 IC₅₀ 40 nM vs. Galunisertib 56-86 nM

GFH018 inhibits TGF-βR1 with an IC₅₀ of 40 nM in a cell-free kinase assay . This represents a 1.4-fold increase in potency over galunisertib (IC₅₀ 56 nM) and a >2-fold increase over galunisertib values reported in other studies (86 nM) [1]. In direct comparative cellular assays, GFH018 demonstrated approximately a 10-fold improvement in TGF-β pathway inhibition relative to galunisertib [2].

TGF-β signaling Kinase inhibition Potency comparison

Kinase Selectivity: GFH018 >100-Fold over p38α vs. 2- to 137-Fold for Comparators

GFH018 exhibits >100-fold selectivity for TGF-βR1 over p38α MAPK [1], a key off-target implicated in toxicity. In contrast, galunisertib demonstrates only 2- to 4-fold selectivity (p38α IC₅₀ 320 nM vs. ALK5 IC₅₀ 86 nM) [2], and vactosertib shows variable selectivity of 21- to 137-fold (p38α IC₅₀ 280-1775 nM vs. ALK5 IC₅₀ 11-13 nM) . The enhanced selectivity of GFH018 is structurally driven by a novel pyridopyrimidinone core that precisely occupies the ATP-binding pocket while avoiding p38α engagement [3].

Kinase selectivity Off-target liability p38α MAPK

Combination Efficacy: GFH018 + Toripalimab ORR 26.1% vs. 3.1-16.7% for Comparator Combinations

In a phase Ib/II study of GFH018 plus toripalimab in patients with recurrent/metastatic nasopharyngeal carcinoma (N=46), the objective response rate (ORR) was 26.1% (90% CI, 15.8%-38.8%) with a disease control rate (DCR) of 43.5% [1]. In cross-trial comparisons, galunisertib plus durvalumab achieved an ORR of 3.1% (1/32) in metastatic pancreatic cancer [2], while vactosertib plus durvalumab (Imfinzi) showed an ORR of 16.7% in PD-L1-low NSCLC patients [3]. Although tumor types differ, the robust activity of GFH018 in combination with anti-PD-1 therapy in an immune-checkpoint-inhibitor-naive population is a distinguishing feature.

Immuno-oncology Checkpoint inhibitor combination Objective response rate

Cardiac Safety: No Cardiotoxicity in Phase I vs. Preclinical Cardiac Signals for Galunisertib

In the first-in-human phase I study of GFH018 (N=50), no dose-limiting toxicities occurred, the maximum tolerated dose was not reached, and no significant cardiotoxicity or bleeding events were observed [1]. Grade ≥3 treatment-related adverse events occurred in only 6% of patients. In contrast, galunisertib development was complicated by cardiac toxicity signals in preclinical animal models, necessitating a PK/PD-driven intermittent dosing schedule (14 days on/14 days off) to enable further clinical development [2]. The absence of cardiac concerns with GFH018 suggests an improved cardiac safety margin.

Cardiotoxicity Safety pharmacology TGF-βR1 inhibitor

Novel Scaffold: Scaffold-Hopping-Derived Pyridopyrimidinone Core with Favorable ADME/PK

GFH018 was developed using a scaffold-hopping strategy, resulting in a novel pyridopyrimidinone core structure distinct from other TGF-βR1 inhibitors [1]. This unique scaffold confers favorable ADME properties and linear pharmacokinetics across species. In the phase I study, GFH018 exhibited dose-independent PK with a mean elimination half-life of 2.25-8.60 hours following oral administration of 5-85 mg twice daily [2]. The compound also demonstrates adequate oral bioavailability and predictable exposure, supporting once- or twice-daily oral dosing in clinical settings.

Drug design Scaffold hopping ADME/PK

Application Scenarios Where GFH018's Differentiated Profile Provides Scientific and Procurement Advantage


TGF-βR1 Research Requiring High Kinase Selectivity to Minimize p38α Off-Target Interference

GFH018's >100-fold selectivity over p38α MAPK makes it the preferred choice for experiments where p38α-mediated confounding effects must be avoided. In contrast, galunisertib and vactosertib exhibit lower selectivity margins that may lead to off-target pathway activation. Researchers investigating TGF-β-specific transcriptional responses (e.g., SMAD2/3 phosphorylation) can employ GFH018 to achieve cleaner target engagement with reduced risk of p38α cross-reactivity [1].

Combination Studies with Anti-PD-1/PD-L1 Therapy Aiming to Overcome Immune Checkpoint Resistance

The phase Ib/II data demonstrating a 26.1% ORR when GFH018 is combined with toripalimab in nasopharyngeal carcinoma positions this compound as a promising partner for checkpoint inhibitor combination strategies. Researchers exploring TGF-β-mediated immune suppression in the tumor microenvironment may prioritize GFH018 based on its clinical validation in this combination setting, particularly in tumor types where TGF-β signaling drives T-cell exclusion [2].

Preclinical Toxicology and Safety Pharmacology Studies Prioritizing Cardiac Safety

Unlike galunisertib, which exhibited preclinical cardiac toxicity signals requiring intermittent dosing, GFH018 has shown no evidence of cardiotoxicity or bleeding in its phase I monotherapy study. For programs where cardiac safety is a primary concern—such as in patients with pre-existing cardiovascular disease or when combining with other potentially cardiotoxic agents—GFH018 offers a differentiated safety profile that may reduce attrition risk during development [3].

In Vivo Efficacy Studies in Murine Syngeneic Tumor Models of Immune Exclusion

In murine tumor models (MC38 colon carcinoma and 4T1 breast cancer), GFH018 monotherapy or combination with anti-PD-L1 antibody suppressed tumor growth, inhibited metastasis, and remodeled the tumor immune microenvironment. Specifically, GFH018 increased intratumoral CD8+ T-cell infiltration, reduced Treg frequency by 42%, and decreased microvessel density by 68% [4]. These pharmacodynamic effects support the use of GFH018 in immuno-oncology preclinical studies targeting TGF-β-driven immune suppression and angiogenesis.

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